molecular formula C14H14OS B2411358 2-(4-Phenoxyphenyl)ethanethiol CAS No. 1267978-09-5

2-(4-Phenoxyphenyl)ethanethiol

Cat. No. B2411358
CAS RN: 1267978-09-5
M. Wt: 230.33
InChI Key: VSTKELIEIMJHKO-UHFFFAOYSA-N
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Description

2-(4-Phenoxyphenyl)ethanethiol, also known as PPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a thiol derivative of 4-Phenoxyphenyl ethane, which is widely used in the synthesis of various organic compounds.

Scientific Research Applications

2-(4-Phenoxyphenyl)ethanethiol has been extensively studied in various research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit potent antioxidant, anti-inflammatory, and neuroprotective properties. 2-(4-Phenoxyphenyl)ethanethiol has been investigated for its potential therapeutic applications in treating various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.

Mechanism of Action

The mechanism of action of 2-(4-Phenoxyphenyl)ethanethiol is not fully understood. However, it has been suggested that 2-(4-Phenoxyphenyl)ethanethiol acts by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. It has also been shown to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-(4-Phenoxyphenyl)ethanethiol has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(4-Phenoxyphenyl)ethanethiol has also been shown to increase the levels of anti-inflammatory cytokines such as IL-10. Additionally, 2-(4-Phenoxyphenyl)ethanethiol has been shown to reduce oxidative stress and protect against neuronal damage.

Advantages and Limitations for Lab Experiments

2-(4-Phenoxyphenyl)ethanethiol has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar properties. However, 2-(4-Phenoxyphenyl)ethanethiol has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-(4-Phenoxyphenyl)ethanethiol. One area of interest is the development of novel 2-(4-Phenoxyphenyl)ethanethiol derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of 2-(4-Phenoxyphenyl)ethanethiol in other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the mechanism of action of 2-(4-Phenoxyphenyl)ethanethiol and its potential side effects.
Conclusion:
In conclusion, 2-(4-Phenoxyphenyl)ethanethiol is a promising compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Its potent antioxidant, anti-inflammatory, and neuroprotective properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 2-(4-Phenoxyphenyl)ethanethiol and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(4-Phenoxyphenyl)ethanethiol involves the reaction of 4-Phenoxyphenyl ethanethiol with 2-chloroethanol in the presence of sodium hydroxide. The reaction yields 2-(4-Phenoxyphenyl)ethanethiol as a white crystalline solid with a melting point of 103-105°C. The purity of the compound can be confirmed by using various analytical techniques such as NMR, IR, and mass spectrometry.

properties

IUPAC Name

2-(4-phenoxyphenyl)ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS/c16-11-10-12-6-8-14(9-7-12)15-13-4-2-1-3-5-13/h1-9,16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTKELIEIMJHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Phenoxyphenyl)ethanethiol

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